4-(Tributylstannyl)quinoline is a chemical compound that belongs to the quinoline family, characterized by the presence of a tributylstannyl group at the fourth position of the quinoline ring. This compound is of interest due to its potential applications in medicinal chemistry, particularly in the development of radiolabeled compounds for imaging and therapeutic purposes.
The tributylstannyl group is derived from tributylstannyl chloride, which is commonly used in organometallic chemistry. Quinoline derivatives can be synthesized through various methods, including the Skraup synthesis, which allows for the introduction of substituents onto the quinoline ring.
4-(Tributylstannyl)quinoline can be classified as:
The synthesis of 4-(Tributylstannyl)quinoline typically involves several steps:
The molecular structure of 4-(Tributylstannyl)quinoline consists of:
4-(Tributylstannyl)quinoline can participate in various chemical reactions, including:
The mechanism by which 4-(Tributylstannyl)quinoline exerts its effects in biological systems typically involves:
Research indicates that stannylated compounds can exhibit unique pharmacokinetic properties due to their organometallic nature, which may enhance their affinity for certain biological targets.
4-(Tributylstannyl)quinoline has several applications in scientific research and industry:
Organostannane chemistry emerged in the mid-20th century with the pioneering work of Henry Gilman and others on organotin reagents. The development of tributylstannyl-substituted heterocycles accelerated in the 1980s with advances in transition metal-catalyzed cross-coupling reactions. 4-(Tributylstannyl)quinoline (CAS: 1272412-64-2) represents a specialized class of organotin compounds where the tributylstannyl group (-SnBu₃) is regioselectively attached to the electron-deficient quinoline system at the 4-position. This strategic placement capitalizes on the quinoline ring's inherent aromatic stability while providing a reactive handle for further functionalization [1] [2]. The compound's commercial availability since the early 2000s has facilitated its adoption in pharmaceutical research, particularly following breakthroughs in Stille coupling methodologies that exploited its unique reactivity profile. Its structural complexity bridges classical organometallic chemistry and modern heterocyclic synthesis, enabling precise molecular constructions previously inaccessible through conventional methods [4].
The molecular architecture of 4-(Tributylstannyl)quinoline (C₂₁H₃₃NSn, MW: 418.20 g/mol) features several critical attributes:
Table 1: Key Structural Parameters of 4-(Tributylstannyl)quinoline
Property | Value/Significance |
---|---|
Molecular Formula | C₂₁H₃₃NSn |
Molecular Weight | 418.20 g/mol |
Hybridization at Tin | sp³ (tetrahedral) |
Characteristic C-Sn Stretch | 450-550 cm⁻¹ (IR) |
CAS Registry Number | 1272412-64-2 |
Storage Stability | Stable at room temperature under inert atmosphere |
Cross-Coupling Reactions: 4-(Tributylstannyl)quinoline serves as a pivotal precursor in Stille couplings, reacting with aryl/vinyl halides or triflates under Pd(0) catalysis to form C-C bonds. Its exceptional functional group tolerance allows modifications of complex pharmaceuticals without protecting group manipulation. For instance, it has been employed in synthesizing GPR30-targeted imaging agents where the quinoline core serves as a rigid scaffold for receptor binding [4]:
Stille Coupling General Reaction: 4-(Tributylstannyl)quinoline + R-X → 4-R-quinoline + Bu₃SnX (Where X = I, Br, OTf; R = aryl, vinyl, alkynyl)
Radiohalogenation: The compound's utility in radiopharmaceuticals stems from its efficiency in isotope exchange reactions. Tributylstannyl precursors undergo rapid electrophilic destannylation with [¹²³I]NaI or [¹⁸F]F₂ under mild oxidative conditions (Iodogen® or chloramine-T), enabling one-step radiolabeling. This approach has been leveraged in positron emission tomography (PET) tracer development for neurological targets:
Table 2: Radiopharmaceutical Applications of Stannylquinoline Precursors
Targeted Pathology | Radiotracer Produced | Isotope | Application |
---|---|---|---|
Alzheimer's Disease | [¹²³I]Iodo-8-hydroxyquinoline | ¹²³I | Amyloid plaque imaging |
GPR30 Expression | [¹²⁵I]Iodo-tetrahydroquinoline | ¹²⁵I | Tumor receptor mapping |
Tau Protein Aggregates | [¹⁸F]Fluoroquinoline derivatives | ¹⁸F | Neurofibrillary tangle detection |
Synthetic Methodology Development: Beyond simple coupling, this reagent enables:
Biological Probe Synthesis: The quinoline core's inherent fluorescence and metal-chelation properties are retained after stannyl displacement. This allows creation of fluorescent-conjugated molecular probes for real-time monitoring of biological interactions, particularly in amyloid aggregation studies relevant to neurodegenerative diseases [5].
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1